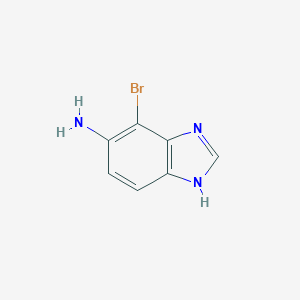

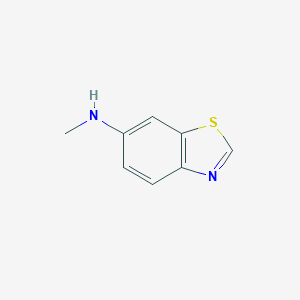

5-Amino-4-bromo-benzimidazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to 5-Amino-4-bromo-benzimidazole, typically involves multi-step chemical reactions. For example, compounds with benzimidazol-amino groups can be synthesized under microwave irradiations using benzimidazole phenyl thiourea and 2-bromoacetophenone, showcasing the importance of bifunctional hydrogen bonding in chemical conversion (Bangade, Mali, & Meshram, 2021). Moreover, ligand-free copper-catalyzed synthesis methods have been developed for substituted benzimidazoles, highlighting efficient and environmentally friendly approaches (Saha et al., 2009).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using X-ray crystallography and spectroscopic methods. These analyses provide insights into the molecular conformation, tautomeric forms, and intermolecular interactions, essential for understanding the compound's chemical behavior and potential biological activity (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, including cyclization, nucleophilic substitution, and reactions with electrophilic reagents, to produce a wide range of derivatives with potential antimicrobial, antifungal, and anticancer activities. These reactions are influenced by the substituents on the benzimidazole ring and the reaction conditions, demonstrating the compound's versatility in chemical synthesis (Goudgaon & Basha, 2011).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Studies have demonstrated the synthesis of benzimidazole derivatives, including those related to 5-Amino-4-bromo-benzimidazole, showing potential antimicrobial and antifungal activities. For instance, Ahmadi and Nahri-Niknafs (2011) synthesized novel benzimidazole derivatives, including 5-amino-2-(p-bromophenyl)-1-ethylbenzimidazol, and tested them against fungal strains such as Candida albicans, finding some compounds with significant antifungal activity (Ahmadi & Nahri-Niknafs, 2011). Similarly, Redayan, Ali, and Mohammed (2017) synthesized 1,3,4-thiadiazole-2,5-dithiol derivatives of benzimidazole with good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Redayan, Ali, & Mohammed, 2017).

Antiprotozoal and Antiparasitic Activities

The benzimidazole core has been utilized in the development of antiprotozoal agents. Hernández-Núñez et al. (2017) synthesized 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, showing potential as antiprotozoal drugs with less toxicity compared to traditional treatments (Hernández-Núñez et al., 2017).

Anti-inflammatory and Cytotoxic Activities

Benzimidazole derivatives also exhibit significant anti-inflammatory and cytotoxic activities, which are crucial for the development of new therapeutic agents. Veerasamy et al. (2021) discussed the anti-inflammatory effects of benzimidazole derivatives, highlighting the importance of substitutions on the benzimidazole ring in enhancing anti-inflammatory activity (Veerasamy, Roy, Karunakaran, & Rajak, 2021). Additionally, Sokolova et al. (2004) investigated the cytotoxic activity of 5(6)-amino(and amido)-2[5′(6′)-benzimidazolyl]benzimidazoles, offering insights into their potential as cancer therapeutics (Sokolova et al., 2004).

Antitubercular and Antiviral Properties

Further, the antitubercular and antiviral properties of benzimidazole derivatives have been explored. Shingalapur, Hosamani, and Keri (2009) synthesized novel 5-(nitro/bromo)-styryl-2-benzimidazoles with significant anti-tubercular activity against Mycobacterium tuberculosis H(37)Rv, showing promising results as lead molecules for developing antimicrobial agents (Shingalapur, Hosamani, & Keri, 2009).

Safety And Hazards

5-Amino-4-bromo-benzimidazole can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It should be stored in a well-ventilated place and kept in a tightly closed container .

Orientations Futures

Benzimidazole derivatives, including 5-Amino-4-bromo-benzimidazole, have shown promising therapeutic potential, particularly in the field of anti-inflammatory and anticancer drug development . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their structures for increased efficacy and reduced toxicity, and exploring their potential in precision medicine .

Propriétés

IUPAC Name |

4-bromo-1H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLQDWOMOJUITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373345 | |

| Record name | 5-amino-4-bromo-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-bromo-benzimidazole | |

CAS RN |

177843-26-4 | |

| Record name | 5-amino-4-bromo-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177843-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)

![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)